![molecular formula C11H18N2O B1596217 1-Morpholin-4-ylcyclohexanecarbonitrile CAS No. 42419-59-0](/img/structure/B1596217.png)
1-Morpholin-4-ylcyclohexanecarbonitrile
Overview
Description
1-Morpholin-4-ylcyclohexanecarbonitrile is a chemical compound with the molecular formula C11H18N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Morpholin-4-ylcyclohexanecarbonitrile is characterized by a morpholine ring attached to a cyclohexane ring with a carbonitrile group . The canonical SMILES representation is C1CCC(CC1)(C#N)N2CCOCC2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.27 and a complexity of 231 . It has 14 heavy atoms, 3 hydrogen bond acceptors, and 1 rotatable bond . The topological polar surface area is 36.3Ų .Scientific Research Applications
Chemical Synthesis and Reactions
1-Morpholin-4-ylcyclohexanecarbonitrile serves as a precursor in the synthesis of complex heterocyclic compounds. The compound has been used in reactions under solvent-free conditions, demonstrating its role in the aza-Diels–Alder reaction and an unexpected decyanation pathway, showcasing its versatility in organic synthesis (Kopchuk et al., 2017). Furthermore, it has been utilized in the synthesis of morpholinotetrahydrothieno[2,3-c]isoquinolines, highlighting its applicability in constructing complex molecular architectures (El-Dean et al., 2008).
Combustion Chemistry
Research into the combustion chemistry of related morpholine compounds, such as morpholine itself, provides insights into how 1-Morpholin-4-ylcyclohexanecarbonitrile could be of interest in understanding the combustion processes of nitrogen-containing fuels. These studies contribute to the broader understanding of pollutant formation and the chemical mechanisms underlying combustion processes (Lucassen et al., 2009).
Pharmacological Interest
Derivatives of morpholine, closely related to 1-Morpholin-4-ylcyclohexanecarbonitrile, have been emphasized for their pharmaceutical significance. The structural flexibility and functional groups of morpholine derivatives enable the development of therapeutic agents addressing a range of medical conditions, underscoring the potential of 1-Morpholin-4-ylcyclohexanecarbonitrile in drug development (Rupak et al., 2016).
Photophysical Properties
The study of morpholine and its derivatives, including 1-Morpholin-4-ylcyclohexanecarbonitrile, extends into the exploration of their photophysical properties. These compounds serve as valuable tools in understanding light-induced reactions and the development of photoactive materials, as evidenced by research into the photophysical characterization of related compounds (Chin et al., 2010).
Environmental and Catalytic Applications
The environmental impact and catalytic applications of morpholine derivatives are also areas of active research. For example, studies on the degradation products of morpholinosydnonimine highlight the environmental persistence and potential cytotoxic effects of related compounds, which could inform the safe handling and environmental implications of 1-Morpholin-4-ylcyclohexanecarbonitrile and its derivatives (Varynskyi et al., 2019).
Safety and Hazards
properties
IUPAC Name |
1-morpholin-4-ylcyclohexane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOGGLVJRULEIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962465 | |
Record name | 1-(Morpholin-4-yl)cyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30962465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-ylcyclohexanecarbonitrile | |
CAS RN |
42419-59-0 | |
Record name | 1-(4-Morpholinyl)cyclohexanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42419-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarbonitrile, 1-morpholino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042419590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Morpholin-4-yl)cyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30962465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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